Physicochemical properties of 4-(Trifluoromethylsulfonyl)benzyl alcohol
Physicochemical properties of 4-(Trifluoromethylsulfonyl)benzyl alcohol
An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethylsulfonyl)benzyl alcohol
Introduction
4-(Trifluoromethylsulfonyl)benzyl alcohol, with CAS Registry Number 219872-98-7, is a specialized aromatic alcohol of significant interest to researchers in medicinal chemistry and materials science. Its unique molecular architecture, which combines a reactive benzyl alcohol moiety with a powerfully electron-withdrawing trifluoromethylsulfonyl group, makes it a valuable synthetic intermediate. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, and applications, offering field-proven insights for scientists and drug development professionals. The presence of the trifluoromethylsulfonyl group (-SO₂CF₃) profoundly influences the molecule's electronic properties, solubility, and metabolic stability, making it a strategic building block for creating complex molecules with tailored characteristics.
Chemical Identity and Molecular Structure
Correctly identifying a chemical is the foundation of all subsequent research. 4-(Trifluoromethylsulfonyl)benzyl alcohol is a white solid at room temperature, and its primary identifiers are consolidated below.[1]
| Identifier | Value |
| IUPAC Name | (4-((trifluoromethyl)sulfonyl)phenyl)methanol |
| Synonyms | 4-[(Trifluoromethyl)sulfonyl]benzenemethanol |
| CAS Number | 219872-98-7[1] |
| Molecular Formula | C₈H₇F₃O₃S[1] |
| Molecular Weight | 240.20 g/mol [1] |
The molecule's structure is defined by a central benzene ring substituted at the 1- and 4- (para) positions. One substituent is the hydroxymethyl group (-CH₂OH), which imparts the characteristic reactivity of a primary alcohol. The other is the trifluoromethylsulfonyl group (-SO₂CF₃), one of the strongest electron-withdrawing groups used in organic synthesis. This group significantly lowers the electron density of the aromatic ring and influences the acidity and reactivity of the benzylic alcohol.
Caption: Molecular structure of 4-(Trifluoromethylsulfonyl)benzyl alcohol.
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application conditions. The strong intermolecular forces resulting from the polar sulfonyl and hydroxyl groups contribute to its solid state at room temperature and its relatively high melting point.
| Property | Value | Source |
| Appearance | White Solid | [1] |
| Melting Point | 40-42 °C | [2] |
| Boiling Point | 329.9 ± 42.0 °C (Predicted) | [2] |
| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane | [2] |
| Storage | 2-8°C, Refrigerator | [1][2] |
The predicted boiling point is high, reflecting the molecule's polarity and molecular weight. Its solubility in halogenated organic solvents like chloroform and dichloromethane is consistent with a polar organic molecule.[2] For long-term stability, storage in a refrigerator is recommended to prevent potential degradation.[1][2]
Spectroscopic Profile
While specific spectra for this compound are not widely published, its key spectroscopic features can be reliably predicted based on its functional groups.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals. The aromatic protons will appear as two doublets in the downfield region (likely >7.5 ppm), significantly shifted due to the deshielding effect of the -SO₂CF₃ group. The methylene protons (-CH₂-) of the benzyl group would appear as a singlet, and the hydroxyl proton (-OH) would be a broad singlet whose chemical shift is dependent on concentration and solvent.
-
¹³C NMR : Key signals would include the methylene carbon, and four distinct aromatic carbon signals, with the carbon attached to the -SO₂CF₃ group being the most downfield.
-
¹⁹F NMR : A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by several key absorption bands:
-
A broad O-H stretching band around 3200-3500 cm⁻¹.
-
Strong, sharp S=O stretching bands for the sulfonyl group, typically appearing in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).
-
Strong C-F stretching bands associated with the trifluoromethyl group.
-
Aromatic C-H and C=C stretching bands in their usual regions.
-
Synthesis and Reactivity
Plausible Synthetic Pathway
While multiple synthetic routes are possible, a common and logical approach for preparing 4-(trifluoromethylsulfonyl)benzyl alcohol is through the reduction of a more oxidized precursor, such as 4-(trifluoromethylsulfonyl)benzoic acid or its corresponding aldehyde. This ensures the sensitive alcohol functionality is formed in the final step.
Caption: Plausible synthesis via reduction of the corresponding carboxylic acid.
Experimental Protocol: Conceptual Reduction
This protocol is a conceptual, self-validating system based on standard organic chemistry procedures for the reduction of a carboxylic acid.
-
Inert Atmosphere : To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-(trifluoromethylsulfonyl)benzoic acid in an anhydrous ether solvent such as tetrahydrofuran (THF).
-
Causality: An inert atmosphere and anhydrous conditions are critical because common reducing agents like lithium aluminum hydride (LiAlH₄) react violently with water and oxygen.
-
-
Cooling : Cool the solution to 0 °C using an ice bath.
-
Causality: The reduction of carboxylic acids is highly exothermic. Cooling controls the reaction rate, preventing dangerous temperature spikes and minimizing side reactions.
-
-
Addition of Reducing Agent : Slowly add a solution or slurry of a suitable reducing agent (e.g., LiAlH₄ in THF) to the cooled solution.
-
Causality: Slow, portion-wise addition is a crucial safety and control measure for highly reactive reagents.
-
-
Reaction Monitoring : Allow the reaction to stir and slowly warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Self-Validation: TLC provides a direct visual confirmation that the starting material has been converted to a new, more polar product (the alcohol).
-
-
Quenching : Once complete, cool the mixture back to 0 °C and cautiously quench the excess reducing agent by the slow, sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and finally more water.
-
Causality: This specific quenching procedure (Fieser workup) is designed to safely neutralize the reactive hydride species and precipitate the aluminum salts into a filterable solid.
-
-
Isolation and Purification : Filter the resulting slurry, wash the solid with additional solvent, and concentrate the combined organic filtrates under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield pure 4-(trifluoromethylsulfonyl)benzyl alcohol.
Core Reactivity
The reactivity of 4-(trifluoromethylsulfonyl)benzyl alcohol is dominated by the primary alcohol function. The strong electron-withdrawing nature of the para-substituent enhances the acidity of the hydroxyl proton compared to unsubstituted benzyl alcohol and can influence the rates of reactions at the benzylic position.
Caption: Key reaction pathways for the benzyl alcohol moiety.
Applications in Research and Drug Development
4-(Trifluoromethylsulfonyl)benzyl alcohol serves primarily as a sophisticated building block in organic synthesis. Its utility is most pronounced in fields where fine-tuning molecular properties is critical.
-
Pharmaceutical Intermediates : The trifluoromethyl group is a well-known "bioisostere" for other groups and is often incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3] The sulfonyl group further modulates these electronic and solubility properties. This molecule is therefore a key intermediate for introducing the 4-(trifluoromethylsulfonyl)phenyl moiety into potential therapeutics.
-
Agrochemicals : Similar to pharmaceuticals, the inclusion of fluorinated groups can significantly enhance the biological activity and environmental persistence of agrochemicals like herbicides and pesticides.[3]
-
Materials Science : The compound's defined structure and high polarity make it a candidate for creating specialty polymers and advanced materials where specific electronic properties and thermal stability are desired.[3]
Safety and Handling
-
General Handling : Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[4]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]
-
Incompatibilities : Keep away from strong oxidizing agents, acid chlorides, and acid anhydrides, as these can react exothermically with the alcohol group.[6]
-
First Aid : In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air. If ingested, wash out the mouth with water and seek medical advice.[5]
References
-
Shaanxi Bloom Tech Co., Ltd. (n.d.). 4-(Trifluoromethyl)benzyl Alcohol CAS 349-95-1. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-(Trifluoromethylsulfonyl)benzyl Alcohol. Retrieved from [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). 4-(Trifluoromethyl)benzyl alcohol, 98%. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethyl)benzyl alcohol (CAS 349-95-1). Retrieved from [Link]
- Google Patents. (2002). US6462242B1 - Process for preparing benzyl alcohols and their use.
-
NIST. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Retrieved from [Link]
-
NIST. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. Retrieved from [Link]
-
Reddit. (2014). IR Spectrum of Benzyl Alcohol?. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol.... Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 219872-98-7 CAS MSDS (4-(TRIFLUOROMETHYLSULFONYL)BENZYL ALCOHOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. carlroth.com [carlroth.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
